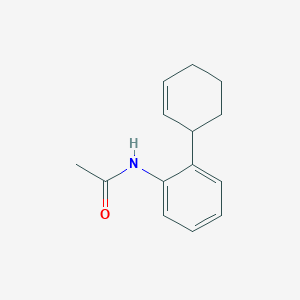
N-acetyl-2-(2-cyclohexenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-acetyl-2-(2-cyclohexenyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an acetyl group attached to the nitrogen atom of the aniline ring, and a cyclohexenyl group attached to the second carbon of the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-acetyl-2-(2-cyclohexenyl)aniline typically involves the acetylation of 2-(2-cyclohexenyl)aniline. This can be achieved by treating 2-(2-cyclohexenyl)aniline with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base like pyridine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as zinc acetate can also enhance the efficiency of the acetylation process .
化学反応の分析
Types of Reactions
N-acetyl-2-(2-cyclohexenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
科学的研究の応用
N-acetyl-2-(2-cyclohexenyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-acetyl-2-(2-cyclohexenyl)aniline involves its interaction with specific molecular targets and pathways. The acetyl group can participate in hydrogen bonding and other interactions, while the cyclohexenyl group can influence the compound’s overall conformation and reactivity. These interactions can affect the compound’s biological activity and its ability to modulate various biochemical pathways .
類似化合物との比較
Similar Compounds
N-acetyl-2-(2-cyclopentenyl)aniline: Similar in structure but with a cyclopentenyl group instead of a cyclohexenyl group.
N-acetyl-2-(2-cyclohexyl)aniline: Similar but with a cyclohexyl group instead of a cyclohexenyl group.
Uniqueness
N-acetyl-2-(2-cyclohexenyl)aniline is unique due to the presence of the cyclohexenyl group, which imparts distinct chemical and physical properties compared to its analogs.
特性
CAS番号 |
430473-02-2 |
|---|---|
分子式 |
C14H17NO |
分子量 |
215.29 g/mol |
IUPAC名 |
N-(2-cyclohex-2-en-1-ylphenyl)acetamide |
InChI |
InChI=1S/C14H17NO/c1-11(16)15-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h3,5-7,9-10,12H,2,4,8H2,1H3,(H,15,16) |
InChIキー |
KRKJOBPBTJXPAQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC=C1C2CCCC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
![Benzene, 1-bromo-4-[(2-tridecynyloxy)methyl]-](/img/structure/B14253977.png)
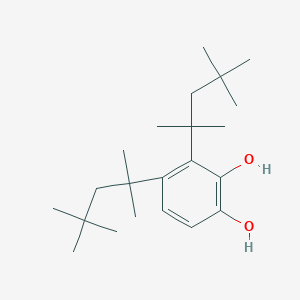
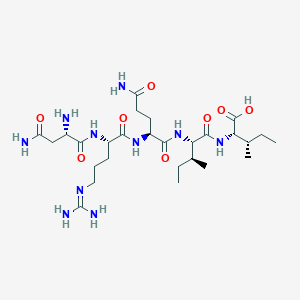

![2,2'-([1,1'-Biphenyl]-2,2'-diyl)bis[5-(4-fluorophenyl)-1,3,4-oxadiazole]](/img/structure/B14254010.png)
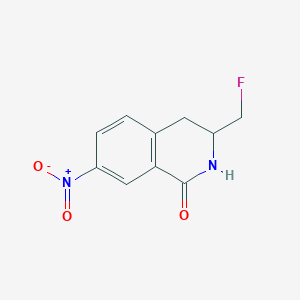
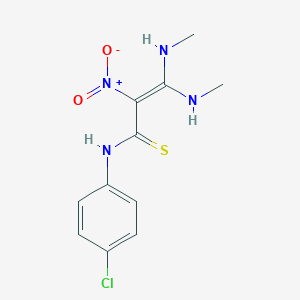


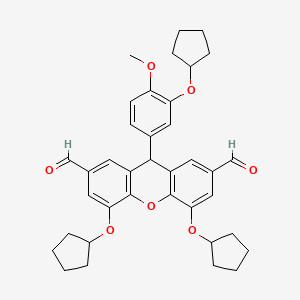


![Anthracene, 9-[(1S)-1-methoxyethyl]-](/img/structure/B14254057.png)
